molecular formula C14H12N4O2 B2747054 N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203213-25-5

N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2747054
CAS RN: 1203213-25-5
M. Wt: 268.276
InChI Key: DKSDDAPKNMMYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Antimicrobial and Cytotoxic Activity

  • Synthesis and Antimicrobial Activity : Novel azetidine-2-one derivatives of 1H-benzimidazole, prepared via a series of synthetic steps involving compounds related to "N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide," showed significant antibacterial and cytotoxic properties in vitro. These findings suggest potential applications in developing new antimicrobial agents (Noolvi et al., 2014).

Antitumor Activities

  • Synthesis and Antitumor Activities : The creation of compounds bearing the pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials including 2-chloro-6-ethoxy-4-acetylpyridine, demonstrated promising antitumor activities. This emphasizes the potential use of such compounds, which are structurally related to "N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide," in cancer treatment research (Hossan et al., 2012).

Antimalarial Activity

  • Synthesis and Antimalarial Activity : Compounds synthesized from related chemical structures demonstrated high activity against Plasmodium berghei infections in mice, offering a potential pathway for the development of new antimalarial drugs. This research underlines the broader pharmacological applications of compounds structurally related to "N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide" (Werbel et al., 1986).

Dual Inhibitors for Cancer Treatment

  • Potent Dual Inhibitors : Research on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates indicated these compounds as the most potent dual inhibitors known for human thymidylate synthase and dihydrofolate reductase. Such findings highlight the potential therapeutic applications in cancer treatment for compounds sharing the core structure of "N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide" (Gangjee et al., 2008).

properties

IUPAC Name

N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-10-6-14(20)18(9-16-10)8-13(19)17-12-5-3-2-4-11(12)7-15/h2-6,9H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSDDAPKNMMYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.